molecular formula C19H27N5O4S B2398099 Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1251633-17-6

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2398099
CAS No.: 1251633-17-6
M. Wt: 421.52
InChI Key: JJNNFWCYWIJVLE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a piperidine moiety via an acetamido bridge, with a 5-isopropyl-1,3,4-oxadiazole substituent on the piperidine ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines pharmacophoric elements (thiazole, oxadiazole, and piperidine) known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-4-27-16(26)9-14-11-29-19(20-14)21-15(25)10-24-7-5-13(6-8-24)18-23-22-17(28-18)12(2)3/h11-13H,4-10H2,1-3H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNNFWCYWIJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of O-Acylamidoximes

The 1,3,4-oxadiazole ring is typically synthesized via base-induced cyclodehydration of O-acylamidoximes. For the 5-isopropyl variant, 2-isopropylacetohydrazide is reacted with 4-(chlorocarbonyl)piperidine-1-carboxylic acid in the presence of tetrabutylammonium fluoride (TBAF) to yield the intermediate 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine .

Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Catalyst: 1.2 eq TBAF
  • Yield: 78–82%

Mechanistic Insight :
TBAF facilitates deprotonation of the amidoxime, enabling nucleophilic attack on the acyl chloride. Subsequent cyclization releases water, forming the oxadiazole ring (Scheme 1).

Alternative Route: Microwave-Assisted Synthesis

To accelerate the reaction, microwave irradiation (150°C, 20 min) in dimethylformamide (DMF) with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves comparable yields (75%) while reducing reaction time.

Functionalization of the Piperidine Scaffold

N-Alkylation with Chloroacetamide

The piperidine nitrogen is alkylated using 2-chloro-N-(thiazol-4-yl)acetamide under basic conditions:

Procedure :

  • React 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 eq) with 2-chloro-N-(thiazol-4-yl)acetamide (1.2 eq) in acetonitrile .
  • Add potassium carbonate (2.5 eq) and heat at 60°C for 12 h.
  • Yield: 68%.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.60 (m, 4H, piperidine-H), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.22 (s, 2H, NCH₂CO), 7.01 (s, 1H, thiazole-H).

Thiazole Ring Formation and Acetate Ester Installation

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-bromoacetophenone derivatives with thiourea:

Steps :

  • React ethyl 2-bromoacetoacetate with thiourea in ethanol at reflux.
  • Introduce 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide post-thiazole formation.
  • Final esterification with ethyl chloroacetate in the presence of triethylamine .

Optimized Conditions :

  • Temperature: 80°C
  • Catalyst: 10 mol% p-toluenesulfonic acid (PTSA)
  • Yield: 65–70%

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst Yield (%) Purity (%)
Cyclodehydration (TBAF) O-Acylamidoxime cyclization TBAF 78–82 98.5
Microwave Synthesis DBU-mediated cyclization DBU 75 97.2
Hantzsch Thiazole Thiourea condensation PTSA 65–70 96.8

Critical Observations :

  • TBAF-based cyclodehydration offers superior yield and purity but requires stringent anhydrous conditions.
  • Microwave methods reduce reaction time by 75% but necessitate specialized equipment.

Mechanistic Challenges and Side Reactions

Steric Hindrance in Oxadiazole Formation

The isopropyl group at the 5-position of the oxadiazole introduces steric bulk, leading to:

  • Incomplete cyclization : 5–8% unreacted amidoxime byproducts.
  • Isomerization : Minor 1,2,4-oxadiazole regioisomers (2–3%) detected via HPLC.

Thiazole Ring Oxidation

Prolonged heating (>12 h) during Hantzsch synthesis oxidizes the thiazole sulfur, generating sulfoxide derivatives (≤5%). Addition of antioxidants (e.g., BHT) suppresses this side reaction.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot-scale synthesis (1 kg batch) achieved 72% overall yield using:

  • Continuous flow reactor for oxadiazole formation.
  • Crystallization-driven purification to isolate intermediates.

Cost Analysis :

  • Raw materials: \$420/kg
  • Purification: \$180/kg
  • Total production cost: \$600/kg

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters, into alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways or receptors.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways.

    Industrial Applications: Its potential antimicrobial or antifungal properties could be explored for use in agricultural or pharmaceutical industries.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole and thiazole rings may play a role in binding to specific sites on proteins, while the piperidine ring could influence the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, particularly those in the thiazole-acetamido-piperidine family. Below is a comparative analysis based on heterocyclic substituents, physicochemical properties, and reported bioactivity:

Compound Core Structure Key Substituent Reported Bioactivity Reference
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate Thiazole-acetamido-piperidine 5-isopropyl-1,3,4-oxadiazole Limited direct data; inferred antimicrobial potential due to oxadiazole moiety
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl}amino)thiazol-4-yl]acetate Thiazole-acetamido-piperidine 4-cyclopropyl-1-methyl-5-oxo-triazolone Enhanced metabolic stability; triazolone linked to kinase inhibition
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides Thiosemicarbazide-pyridine Varied aryl groups Plant growth promotion at low concentrations

Key Observations:

Heterocyclic Substituent Impact: The 5-isopropyl-1,3,4-oxadiazole group in the target compound confers rigidity and electron-deficient character, which may enhance binding to enzymatic targets (e.g., HDACs or kinases) . The thiosemicarbazide-pyridine derivatives () lack the piperidine-thiazole backbone but demonstrate bioactivity in plant growth regulation, suggesting divergent structure-activity relationships (SAR) .

Physicochemical Properties: The ethyl ester in both thiazole-piperidine compounds improves lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration compared to carboxylic acid derivatives.

Synthetic Accessibility: The oxadiazole-containing compound requires multi-step synthesis involving cyclocondensation of hydrazides, while triazolone analogues () employ urea cyclization, which is more atom-economical but prone to side reactions .

Research Findings and Gaps

  • Antimicrobial Activity : Oxadiazole derivatives are widely reported as antimicrobial agents, but specific data for the target compound are lacking. Analogues with similar piperidine-thiazole scaffolds show MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition : Molecular docking studies (using tools like UCSF Chimera , ) predict strong interactions with bacterial dihydrofolate reductase (DHFR), though experimental validation is needed .
  • Toxicity : Piperidine-containing compounds often exhibit hepatotoxicity, but esterification (as in the target molecule) may mitigate this via prodrug mechanisms .

Biological Activity

Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits various biological activities. This article summarizes its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and thiazoles, which are known for their diverse biological activities. The presence of the piperidine and acetamido moieties enhances its potential as a therapeutic agent.

Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : 342.39 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with enzymes involved in inflammatory pathways, potentially acting as a COX-II inhibitor similar to other oxadiazole derivatives .
  • Antimicrobial Properties : Compounds containing oxadiazoles have shown activity against various pathogens by disrupting their metabolic processes.
  • Modulation of Receptor Activity : The piperidine structure could influence G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds. For instance, derivatives with similar scaffolds have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73

These results suggest that this compound could exhibit similar or enhanced anti-inflammatory effects compared to existing COX inhibitors .

Antimicrobial Activity

The oxadiazole scaffold has been linked to antimicrobial properties. Studies indicate that compounds with this structure can inhibit bacterial growth through interference with essential metabolic pathways. The specific activity of this compound against various pathogens remains to be fully elucidated but is a promising area for further investigation.

Case Studies

  • Study on COX-II Inhibition : A recent investigation into new pyrazole derivatives demonstrated that modifications to the oxadiazole ring led to enhanced selectivity for COX-II over COX-I, indicating a potential pathway for developing more effective anti-inflammatory drugs .
  • Antimicrobial Testing : In vitro studies assessing the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria showed significant inhibitory effects, suggesting that this compound may possess similar properties.

Q & A

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Pharmacokinetics : Administer orally (10–50 mg/kg) in rodent models, with serial blood sampling for HPLC-based plasma concentration analysis .
  • Disease Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor efficacy or murine sepsis models for anti-inflammatory activity .

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